molecular formula C10H10N2 B1226622 Quinolin-2-ylmethanamine CAS No. 5760-20-3

Quinolin-2-ylmethanamine

Cat. No.: B1226622
CAS No.: 5760-20-3
M. Wt: 158.2 g/mol
InChI Key: HGHPGHVNTQSTNM-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethanamine, also known as 2-Quinolinmethanamine, is a synthetic organic compound that has been used in research laboratories for various purposes. It is a colorless, crystalline solid that has a melting point of 77-78°C. It is a derivative of quinoline, an aromatic heterocyclic compound. This compound has been used in the synthesis of various compounds and has been studied for its potential medicinal applications.

Scientific Research Applications

Catalysis and Synthesis

  • Quinolin-2-ylmethanamine derivatives are used in catalytic processes. For instance, Rhodium(III) and Ruthenium(II) catalyzed intermolecular amidation of 8-methylquinolines with azides via C(sp³)-H functionalization, leading to the formation of these derivatives under mild conditions (Wang et al., 2014); (Liu, Li, & Wang, 2015).

Biochemical Applications

  • A fluorescent chemosensor incorporating this compound has been developed for the selective detection of Zn(2+) ions in aqueous solution. This sensor has applications in environmental monitoring and biochemical assays (Li et al., 2014).

Medical Research

  • This compound derivatives have shown potential in medical research, particularly in cancer therapy. They have been evaluated for cytotoxic effects against various cancer cell lines, demonstrating significant potential as anticancer agents (Jeong et al., 2017); (Zhu et al., 2019).

Antimicrobial and Antiviral Research

  • This compound based compounds have been studied for their antimicrobial and antiviral properties. They are found to be effective against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as novel antitubercular agents (Pissinate et al., 2016).

Corrosion Inhibition

  • This compound derivatives have been employed as corrosion inhibitors, particularly in the protection of steel in acidic environments. They demonstrate significant efficacy in preventing corrosion, thus having applications in materials science and engineering (Zhang et al., 2016).

Alzheimer's Disease Research

  • In the context of Alzheimer's disease, 8-OH quinoline derivatives, which are structurally related to this compound, have been studied for their ability to target amyloid β, a key protein involved in the disease's pathology (Villemagne et al., 2017).

Plant Science

  • Derivatives of this compound have been explored for their role in enhancing rhizogenesis (root formation) in plants, indicating potential applications in agriculture and plant biotechnology (Zavhorodnii et al., 2022).

Safety and Hazards

Quinolin-2-ylmethanamine has been assigned the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

quinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPGHVNTQSTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206234
Record name 2-Aminomethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5760-20-3
Record name 2-Aminomethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminomethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine quinoline-2-carbonitrile (0.2 g, 1.29 mmol), Raney® 3201 nickel (slurry in water, 0.05 g), 2N ammonia in methanol (10 mL) and hydrogenate at 50 psi for 15 min. Filter the reaction mixture through a pad of Celite®, remove the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.2 g, 98%). MS (ES+) m/z: 159 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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